Welcome to the BenchChem Online Store!
molecular formula C5H8O4 B563539 (1,5-13C2)pentanedioic acid CAS No. 1185108-16-0

(1,5-13C2)pentanedioic acid

Cat. No. B563539
M. Wt: 134.1
InChI Key: JFCQEDHGNNZCLN-MQIHXRCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04146730

Procedure details

100 g. of an acid mixture [(composition: 54% by weight of glutaric acid; 25% by weight of succinic acid; and 21% by weight of adipic acid; each percentage being based on the mixture) obtained by the following process: subjecting cyclohexanol and cyclohexanone to two-stage oxidation in the presence of ammonium metavanadate and copper, using nitric acid as a solvent, at 60° to 80° C. in the first stage and at 100° to 110° C. in the second stage under a pressure of 2 to 10 atm. to produce adipic acid; separating the produced adipic acid after it is crystallized out; removing the remaining catalysts out of the mother liquor; and then distilling off the nitric acid] and 80 g. of urea were dissolved in 250 g. of water at 60° C. and subsequently cooled to and allowed to stand at 15° C. for 50 minutes to deposit a urea-glutaric acid adduct. The urea-glutaric acid adduct was separated by filtration and 90 g. of urea-glutaric acid adduct (including 46 g. of glutaric acid) was obtained. The obtained urea-glutaric acid was dissolved in 370 g. of water at 35° C. and treated with DOWEX 50WX-4 as used in Example 1 to remove urea. Almost all of water was removed from the solution under reduced pressure and the solution was cooled to and allowed to stand at 20° C. to deposit glutaric acid. 45 g. of glutaric acid having a purity of 98.7% was obtained by filtration.
Name
urea glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC(N)=O.[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]>O>[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
urea glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N.C(CCCC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove urea
CUSTOM
Type
CUSTOM
Details
Almost all of water was removed from the solution under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to and
CUSTOM
Type
CUSTOM
Details
to stand at 20° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04146730

Procedure details

100 g. of an acid mixture [(composition: 54% by weight of glutaric acid; 25% by weight of succinic acid; and 21% by weight of adipic acid; each percentage being based on the mixture) obtained by the following process: subjecting cyclohexanol and cyclohexanone to two-stage oxidation in the presence of ammonium metavanadate and copper, using nitric acid as a solvent, at 60° to 80° C. in the first stage and at 100° to 110° C. in the second stage under a pressure of 2 to 10 atm. to produce adipic acid; separating the produced adipic acid after it is crystallized out; removing the remaining catalysts out of the mother liquor; and then distilling off the nitric acid] and 80 g. of urea were dissolved in 250 g. of water at 60° C. and subsequently cooled to and allowed to stand at 15° C. for 50 minutes to deposit a urea-glutaric acid adduct. The urea-glutaric acid adduct was separated by filtration and 90 g. of urea-glutaric acid adduct (including 46 g. of glutaric acid) was obtained. The obtained urea-glutaric acid was dissolved in 370 g. of water at 35° C. and treated with DOWEX 50WX-4 as used in Example 1 to remove urea. Almost all of water was removed from the solution under reduced pressure and the solution was cooled to and allowed to stand at 20° C. to deposit glutaric acid. 45 g. of glutaric acid having a purity of 98.7% was obtained by filtration.
Name
urea glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC(N)=O.[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]>O>[C:5]([OH:13])(=[O:12])[CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
urea glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N.C(CCCC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove urea
CUSTOM
Type
CUSTOM
Details
Almost all of water was removed from the solution under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to and
CUSTOM
Type
CUSTOM
Details
to stand at 20° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.